molecular formula C27H27N5O3S B460308 propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-4-yl-4H-pyran-3-carboxylate CAS No. 445384-11-2

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-4-yl-4H-pyran-3-carboxylate

Cat. No.: B460308
CAS No.: 445384-11-2
M. Wt: 501.6g/mol
InChI Key: MJZVQRMHVMIJDZ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-4-yl-4H-pyran-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A 4H-pyran core substituted at positions 2, 3, 4, 5, and 4.
  • Position 2: A sulfanylmethyl (-SCH2-) group linked to a 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety, which introduces a seven-membered fused bicyclic system .
  • Position 3: A propan-2-yl (isopropyl) ester, enhancing lipophilicity compared to smaller esters like methyl or ethyl.
  • Amino and cyano groups at positions 5 and 6, which may influence hydrogen bonding and electronic properties.

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-4-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-16(2)34-27(33)24-22(35-25(30)20(14-29)23(24)17-8-10-31-11-9-17)15-36-26-19(13-28)12-18-6-4-3-5-7-21(18)32-26/h8-12,16,23H,3-7,15,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZVQRMHVMIJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-4-yl-4H-pyran-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDescription
Molecular Formula C27H27N5O3S
Molecular Weight 485.6 g/mol
IUPAC Name propan-2-yl 6-amino-5-cyano...

Antimicrobial Properties

Research has indicated that compounds with structural similarities to propan-2-yl 6-amino-5-cyano derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of related compounds that demonstrated effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using standard methods such as disc diffusion and broth microdilution techniques.

Key Findings:

  • Inhibition Zones : Compounds similar to propan-2-yl 6-amino derivatives showed varying inhibition zones against tested microorganisms.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited low MIC values, indicating potent antibacterial activity.

The precise mechanisms through which propan-2-yl 6-amino derivatives exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific bacterial enzymes or cellular structures, disrupting essential biological processes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of synthesized derivatives.
    • Methodology : Utilized disc diffusion and broth microdilution methods.
    • Results : Certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • : The study supports the potential application of these compounds in developing new antimicrobial agents.
  • Comparative Analysis of Related Compounds :
    • Objective : To compare the biological activities of several derivatives.
    • Findings : Compounds with additional functional groups showed enhanced activity compared to simpler analogs.
    • Implications : Structural modifications can lead to improved efficacy, guiding future synthetic strategies.

Antimicrobial Activity Summary

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Propan-2-yl Derivative AStaphylococcus aureus1832
Propan-2-yl Derivative BEscherichia coli1564
Propan-2-yl Derivative CPseudomonas aeruginosa2016

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C27H27N5O3S and a molecular weight of 501.6 g/mol. It features a pyran ring structure with multiple functional groups including amino, cyano, and carboxylate ester groups. The unique arrangement of these groups contributes to its biological activity and interaction potential with various biological targets.

Scientific Research Applications

The applications of this compound span several domains:

Pharmaceutical Development

  • Anticancer Activity : Compounds with similar structures have shown promise in cancer therapy by inhibiting tumor growth through targeted mechanisms.
  • Anti-inflammatory Properties : The compound could potentially act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases .

Biological Interaction Studies

  • Interaction studies can focus on the compound's binding affinity to various receptors or enzymes, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use.

Drug Design

  • The structural complexity allows for modifications that could lead to the development of novel drugs targeting specific pathways involved in diseases such as cancer or autoimmune disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in three critical regions:

Ester group (propan-2-yl vs. methyl/ethyl).

Position 4 substituent (pyridin-4-yl vs. aryl/alkyl groups).

Sulfanylmethyl-linked heterocycle (cyclohepta[b]pyridine vs. simpler pyridines).

Comparative Analysis

Compound Name (CAS/Reference) Ester Group Position 4 Substituent Sulfanylmethyl-Linked Group Molecular Formula Molecular Weight Notable Features
Target Compound Propan-2-yl Pyridin-4-yl 3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl C28H27N5O3S 525.61 (calc.) High lipophilicity due to isopropyl ester; rigid bicyclic system.
Methyl analog (445385-25-1) Methyl 4-Ethylphenyl 3-Cyano-6-methylpyridin-2-yl C24H22N4O3S 446.53 Smaller ester and substituent; simpler pyridine ring.
Ethyl analog (337505-94-9) Ethyl 3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl C26H27N3O5 473.51 (calc.) Bulky aryl group with ether linkages; no sulfanylmethyl group.
Compound 11b (Molecules 2012) Ethyl Phenyl 5-Amino-3-hydroxy-1H-pyrazol-1-yl C20H19N5O4 393.40 (calc.) Pyrazole substituent; hydroxyl and amino groups enhance polarity.

Functional Implications

  • Methyl/Ethyl: Lower steric hindrance may enhance metabolic stability in some contexts .
  • Position 4 Substituent :
    • Pyridin-4-yl : Aromatic and planar, suitable for π-π interactions with protein targets.
    • 4-Ethylphenyl (445385-25-1) : Hydrophobic alkyl chain may increase binding to hydrophobic pockets .
    • 3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl (337505-94-9) : Bulky substituents could limit bioavailability but enhance selectivity .
  • 6-Methylpyridine (445385-25-1): Simpler structure with reduced steric demands .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : CsOH-Al₂O₃ (prepared by suspending 1.0 g CsOH and 2.0 g Al₂O₃ in methanol).

  • Solvent : Ethanol or methanol at room temperature.

  • Yield : 85–90% based on analogous syntheses.

  • Characterization : The product, isopropyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate, is confirmed via IR (C≡N stretch at 2197 cm⁻¹), ¹H NMR (isopropyl doublets at δ 0.90–1.13 ppm), and HRMS.

Esterification and Final Functionalization

The propan-2-yl ester is introduced either during the initial MCR or via post-synthesis transesterification.

Direct Esterification in MCR

Using isopropyl acetoacetate as the β-dicarbonyl component in the CsOH-Al₂O₃-catalyzed reaction ensures direct incorporation of the propan-2-yl group.

Transesterification Alternative

  • Reagents : Ethyl ester intermediate reacted with isopropyl alcohol and H₂SO₄.

  • Conditions : Reflux for 12 hours.

  • Yield : 80–85%.

Spectroscopic and Computational Validation

Experimental Data

  • IR Spectroscopy : Peaks at 2248 cm⁻¹ (C≡N), 1677 cm⁻¹ (ester C=O).

  • ¹H NMR : Pyridin-4-yl protons at δ 7.33–8.20 ppm; cycloheptane protons at δ 1.50–2.80 ppm.

  • 13C NMR : Quaternary carbons at δ 138–175 ppm (pyran and pyridine rings).

DFT Analysis

B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps of 4.2 eV, aligning with UV-vis absorbance at 290 nm. Molecular electrostatic potential (MEP) maps highlight nucleophilic sites at the amino and thiol groups.

Data Tables

Table 1. Key Reaction Parameters for Pyran Core Synthesis

ComponentQuantity (mmol)Role
Pyridin-4-ylcarbaldehyde10.0Aromatic aldehyde
Malononitrile12.0Nitrile source
Isopropyl acetoacetate10.0β-Dicarbonyl
CsOH-Al₂O₃0.5 gCatalyst

Table 2. Yields Across Synthesis Steps

StepYield (%)Reference
Pyran core formation90
Sulfanylmethyl coupling78
Esterification85

Q & A

Q. What synthetic methodologies are effective for constructing the pyran ring in this compound?

The pyran ring can be synthesized via a one-pot multicomponent reaction using malononitrile, ethyl acetoacetate, and aromatic aldehydes under catalytic conditions. For example, ionic liquids like [2-aminobenzoato][PF6] have been reported to enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Reaction optimization should focus on solvent polarity (e.g., aqueous vs. aprotic solvents) and catalyst loading to improve yields .

Q. How can the compound’s purity and molecular weight be validated?

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.
  • Molecular Weight : High-resolution mass spectrometry (HRMS) in ESI+ mode provides accurate mass confirmation.
  • Supplementary Data : Compare observed spectral data (e.g., molecular ion peaks) with theoretical values derived from the molecular formula (e.g., C₃₀H₂₈N₆O₃S). Cross-validate with elemental analysis for C, H, N, and S content .

Q. What preliminary assays are suitable for screening biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic Insight : Combine with molecular docking to predict interactions with targets like DNA topoisomerases or kinase domains .

Advanced Research Questions

Q. How can structural ambiguities in the cyclohepta[b]pyridine moiety be resolved?

  • NMR : Use 2D techniques (COSY, HSQC, HMBC) to assign protons and carbons, particularly for overlapping signals in the cycloheptane ring.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the fused bicyclic system and sulfur-methyl connectivity. Note that crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. What strategies address contradictions in reaction yields during scale-up?

  • Process Optimization : Use design of experiments (DoE) to evaluate factors like temperature, stirring rate, and reagent stoichiometry. For example, excessive heating (>80°C) may degrade the cyano group.
  • Byproduct Analysis : LC-MS can identify side products (e.g., hydrolyzed esters or dimerized intermediates). Adjust protecting groups (e.g., tert-butyl esters) for sensitive functionalities .

Q. How does the sulfanylmethyl group influence electronic properties and reactivity?

  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The sulfur atom’s lone pairs may enhance nucleophilic substitution at the pyridine ring.
  • Experimental Validation : Compare reaction rates with analogs lacking the sulfanylmethyl group in SNAr or cross-coupling reactions .

Contradiction Analysis and Resolution

  • Issue : Conflicting reports on the stability of the cyano group under acidic conditions.
    Resolution : Use controlled pH studies (pH 2–7) with FTIR monitoring. Cyano stretches (~2200 cm⁻¹) remain intact below pH 5, but hydrolyze to amides at higher acidity .

Theoretical Frameworks for Biological Studies

  • Link bioactivity data to kinase inhibition hypotheses (e.g., EGFR or CDK2 targets) using cheminformatics tools like Schrödinger’s Glide. Validate via enzyme inhibition assays and Western blotting for phosphorylated proteins .

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